3,6-Diazabicyclo[3.1.1]heptane
Description
Structural Classification and Nomenclature of 3,6-Diazabicyclo[3.1.1]heptane
This compound is classified as a bridged bicyclic heterocyclic amine. Its core structure consists of a seven-membered ring system (heptane) containing two nitrogen atoms (diaza) at positions 3 and 6. The "bicyclo" designation indicates the presence of two rings sharing two common atoms, known as bridgehead atoms. The numbers in the brackets, [3.1.1], describe the lengths of the three bridges connecting the two bridgehead carbons. Specifically, there are three carbon atoms on one bridge, and one carbon atom on each of the other two bridges. The systematic IUPAC name for this compound is this compound. evitachem.comnih.gov This rigid, three-dimensional structure is a key determinant of its chemical properties and biological activity.
Derivatives of this scaffold are named based on the substitution on the nitrogen atoms. For example, a methyl group at position 6 results in 6-methyl-3,6-diazabicyclo[3.1.1]heptane. nih.gov Protecting groups, commonly used in multi-step synthesis, also feature in the nomenclature, such as in tert-butyl this compound-3-carboxylate, where a tert-butoxycarbonyl (Boc) group is attached to the nitrogen at position 3. biosynth.comnih.gov
Significance of this compound as a Bicyclic Nitrogen-Containing Scaffold
Bicyclic scaffolds are considered "privileged structures" in medicinal chemistry because they can serve as frameworks for ligands that bind to multiple, diverse biological targets. nih.govacs.org The rigid conformation of these scaffolds reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity and selectivity. This compound, as a bicyclic nitrogen-containing scaffold, offers several advantages in drug discovery:
Structural Rigidity and 3D Character: The defined three-dimensional shape of the bicyclo[3.1.1]heptane core allows for precise orientation of substituents, which is crucial for optimizing interactions with biological targets. mdpi.com This contrasts with more flexible linear or monocyclic molecules.
Versatile Functionalization: The two nitrogen atoms provide convenient handles for introducing a wide range of substituents, enabling the exploration of chemical space and the fine-tuning of pharmacological properties. researchgate.netresearchgate.net
Bioisosteric Replacement: This scaffold can act as a bioisostere for other cyclic structures, such as piperazine (B1678402), offering a similar spatial arrangement of nitrogen atoms but with a different conformational profile. researchgate.net This can lead to improved properties like metabolic stability and cell permeability. acs.org
Broad Biological Activity: Derivatives of this compound have shown affinity for a variety of receptors, including neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) and dopamine (B1211576) transporters, highlighting its potential in developing treatments for neurological disorders and addiction. researchgate.netresearchgate.netnih.gov
The strategic incorporation of this scaffold has led to the discovery of potent and selective ligands. For instance, certain derivatives exhibit sub-nanomolar affinity for α4β2 nAChRs, demonstrating the scaffold's utility in generating highly active compounds. nih.gov
Comparative Analysis with Related Bicyclic and Heterocyclic Systems
The utility of this compound is best understood when compared with other heterocyclic systems.
Monocyclic nitrogen heterocycles, such as piperidine (B6355638) and piperazine, are common motifs in drug molecules. openmedicinalchemistryjournal.com However, their conformational flexibility can be a drawback. In contrast, the bridged structure of this compound imparts significant rigidity. This conformational constraint can lead to enhanced binding affinity and selectivity for a specific biological target. While monocyclic systems are synthetically accessible, the development of practical synthetic routes to bicyclic scaffolds like this compound has expanded their application in drug discovery programs. researchgate.net
| Feature | Monocyclic Nitrogen Heterocycles (e.g., Piperazine) | This compound |
| Conformational Flexibility | High (e.g., chair-boat interconversion) | Low (rigid bicyclic structure) |
| 3D-Scaffold Definition | Less defined | Well-defined |
| Synthetic Accessibility | Generally high | More complex, but practical routes exist researchgate.net |
| Potential for Selectivity | Can be lower due to flexibility | Potentially higher due to rigid structure |
Within the class of diazabicyclic scaffolds, variations in the ring size and bridgehead connections lead to distinct three-dimensional shapes and properties.
2,5-Diazabicyclo[2.2.1]heptane: This isomer of diazabicycloheptane has a different arrangement of nitrogen atoms and a [2.2.1] bicyclic system. It has also been explored as a scaffold for nicotinic acetylcholine receptor ligands. researchgate.netnih.gov The different spatial orientation of the nitrogen atoms in the [2.2.1] system compared to the [3.1.1] system can result in different binding modes and receptor subtype selectivities.
3,8-Diazabicyclo[3.2.1]octane: This scaffold contains an eight-membered ring system and has been successfully used to develop potent analgesics and ligands for various receptors. researchgate.netnih.gov The larger ring system provides a different geometric arrangement of the nitrogen atoms and substituents compared to the more compact this compound.
The choice between these scaffolds often depends on the specific requirements of the biological target and the desired pharmacological profile. The this compound scaffold has been particularly noted as a promising replacement for the 3,8-diazabicyclo[3.2.1]octane core in some applications, leading to increased activity. researchgate.net
| Scaffold | Bicyclic System | Key Structural Feature |
| This compound | [3.1.1] | Compact and rigid with a specific N-N distance |
| 2,5-Diazabicyclo[2.2.1]heptane | [2.2.1] | Different nitrogen positioning and bridge lengths sigmaaldrich.com |
| 3,8-Diazabicyclo[3.2.1]octane | [3.2.1] | Larger ring system, different spatial geometry sigmaaldrich.comsigmaaldrich.com |
The replacement of one of the nitrogen atoms in this compound with an oxygen atom leads to oxa-azabicyclo[3.1.1]heptane scaffolds, such as 6-oxa-3-azabicyclo[3.1.1]heptane. nih.gov These are considered bridged morpholine (B109124) analogues. researchgate.net The substitution of a nitrogen with an oxygen atom alters the electronic properties and hydrogen bonding capabilities of the scaffold. For example, the nitrogen atom in an amine is a hydrogen bond donor and acceptor, while the ether oxygen in an oxa-analogue is primarily a hydrogen bond acceptor. These differences can significantly impact biological activity and pharmacokinetic properties.
The choice between diaza-, oxa-aza-, and aza-bicyclo[3.1.1]heptane scaffolds allows chemists to systematically modify the properties of a lead compound to optimize its drug-like characteristics.
| Scaffold | Heteroatoms | Potential Bioisosteric Replacement For | Key Property Difference |
| This compound | Two Nitrogen | Piperazine | Rigid diamine structure |
| 6-Oxa-3-azabicyclo[3.1.1]heptane | One Oxygen, One Nitrogen | Morpholine | Altered hydrogen bonding capacity |
| Aza-bicyclo[3.1.1]heptane | One Nitrogen (in framework) | Substituted Pyridines | Modified polarity and metabolic profile acs.org |
Structure
3D Structure
Properties
IUPAC Name |
3,6-diazabicyclo[3.1.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-4-2-6-3-5(1)7-4/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHBSYTYLQYTOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 3,6 Diazabicyclo 3.1.1 Heptane and Its Derivatives
Foundational Synthetic Approaches
Foundational methods for synthesizing the 3,6-diazabicyclo[3.1.1]heptane core often involve concise, multi-step sequences that prioritize the use of readily available and affordable starting materials.
Multi-step Reaction Sequences for this compound Synthesis
The construction of the this compound framework is typically achieved through carefully designed multi-step reaction sequences. A concise synthesis for N3- and N6-monoprotected versions of the core has been described, involving a seven-step sequence. researchgate.netx-mol.com This approach is noted for its use of straightforward chemistry to build the complex bicyclic structure. researchgate.netx-mol.com These sequences are designed to yield useful intermediates that can be further elaborated to prepare novel bridged bicyclic piperazines. x-mol.com The synthesis of related azabicyclo[3.1.1]heptane systems has also been achieved through methods relying on the intramolecular formation of an imide in a suitably functionalized cyclobutane (B1203170) derivative. chemrxiv.org
Utilization of Inexpensive Starting Materials
A key consideration in the synthesis of this compound and its analogues is the economic viability of the route. Researchers have focused on developing synthetic pathways that begin with inexpensive starting materials. researchgate.netx-mol.com For instance, the described seven-step synthesis for N3- and N6-monoprotected 3,6-diazabicyclo[3.1.1]heptanes explicitly commences from such materials. researchgate.netx-mol.com Similarly, the synthesis of other bridged bicyclic structures, like 3-thia-6-azabicyclo[3.1.1]heptane, also emphasizes the use of inexpensive starting points. researchgate.net This strategy enhances the accessibility of these valuable building blocks for broader applications in research and development.
Scalability Considerations in this compound Synthesis
The ability to produce significant quantities of a chemical compound is crucial for its application in medicinal chemistry and drug discovery. For the related 3-azabicyclo[3.1.1]heptane systems, an efficient approach for multigram synthesis has been developed. chemrxiv.org This method is based on the intramolecular imide formation within a 1,3-functionalized cyclobutane derivative, which in turn is sourced from a readily accessible 3-oxo-cyclobutanecarboxylate. chemrxiv.org Such scalable syntheses are vital for producing the quantities of building blocks needed for extensive research, including the creation of compound libraries for screening purposes.
Key Synthetic Transformations for the this compound Core
The construction of the bicyclic framework of this compound relies on specific and efficient chemical reactions. Intramolecular cyclization and reductive amination are two of the pivotal transformations employed to form the core structure.
Intramolecular Cyclization Reactions
Intramolecular cyclization is a fundamental strategy for forming the bridged ring system of diazabicyclo[3.1.1]heptanes. One effective method involves an intramolecular imide formation using a functionalized cyclobutane derivative as the precursor. chemrxiv.org Another powerful technique is the photocatalytic [3σ + 2σ] cycloaddition, which has been used to synthesize trisubstituted bicyclo[3.1.1]heptanes from bicyclo[1.1.0]butanes and cyclopropylamines. nih.gov This photochemical approach represents a modern and sustainable method for constructing the bicyclo[3.1.1]heptane motif. acs.org
Reductive Amination Protocols
Reductive amination is a versatile and widely used reaction in the synthesis of amines and is a key step in the construction and functionalization of the this compound scaffold. thieme-connect.de This one-pot reaction typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. thieme-connect.de In the context of synthesizing this compound derivatives, reductive amination can be employed to introduce substituents onto the nitrogen atoms of the bicyclic core. For example, after creating the core structure, a secondary amine on the scaffold can be reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the N-substituted product. lshtm.ac.uk This protocol is crucial for building a library of diverse derivatives for further study. nih.govnih.govnih.gov
Interactive Data Table: Overview of Synthetic Approaches
| Approach | Key Features | Number of Steps (Example) | Starting Material Type | Relevant Transformations |
| Foundational Multi-step Synthesis | Concise and uses straightforward chemistry. researchgate.netx-mol.com | 7 researchgate.netx-mol.com | Inexpensive researchgate.netx-mol.com | Standard organic reactions |
| Scalable Synthesis | Enables multigram production. chemrxiv.org | Not specified | Readily accessible cyclobutane derivatives. chemrxiv.org | Intramolecular imide formation. chemrxiv.org |
| Photochemical Cycloaddition | Modern, sustainable approach. acs.org | 1 (for the key cycloaddition) | Bicyclo[1.1.0]butanes, Cyclopropylamines. nih.gov | [3σ + 2σ] cycloaddition. nih.gov |
Cross-Coupling Methodologies (e.g., Buchwald-Hartwig)
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a powerful tool for the formation of carbon-nitrogen bonds. wikipedia.org This methodology has been effectively applied in the synthesis of derivatives of this compound. The reaction typically involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgorganic-chemistry.org
In a top-down synthetic approach, a mono-N-Boc protected this compound can be coupled with an aryl halide via a Buchwald-Hartwig reaction. Subsequent deprotection of the Boc group and reductive amination provides access to a variety of N-substituted derivatives. lshtm.ac.uk This strategy allows for the late-stage introduction of diverse functionalities onto the diazabicyclic core. The reaction mechanism generally proceeds through an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the N-aryl product and regenerate the catalyst. wikipedia.orglibretexts.org
The choice of ligand is critical for the success of the Buchwald-Hartwig amination. libretexts.org Various phosphine-based ligands have been developed to facilitate the coupling of a wide range of substrates under mild conditions. wikipedia.org The versatility of this reaction has been demonstrated in the synthesis of numerous biologically active compounds, including ligands for neuronal nicotinic acetylcholine (B1216132) receptors. nih.govnih.govresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |
|---|---|---|---|---|
| mono-N-Boc-3,6-diazabicyclo[3.1.1]heptane | Aryl Halide (e.g., 4-bromotoluene) | Pd(dba)₂, 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride, tBuOK | N-Aryl-N'-Boc-3,6-diazabicyclo[3.1.1]heptane | lshtm.ac.uk |
| This compound | 6-halopyridine | Palladium catalyst with appropriate ligand | 3-(pyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane derivatives | nih.gov |
Formal Cycloaddition Reaction Pathways
Cycloaddition reactions offer an efficient and atom-economical approach to constructing cyclic and bicyclic frameworks. Various cycloaddition strategies have been explored for the synthesis of the bicyclo[3.1.1]heptane core and its aza-analogs.
A notable development in the synthesis of azabicyclo[3.1.1]heptane systems is the FeCl₃-catalyzed intermolecular formal [8π+2σ] cycloaddition. acs.orgnih.govacs.org This reaction involves the coupling of azaheptafulvenes with bicyclo[1.1.0]butanes (BCBs) to generate cycloheptatriene-fused 2-azabicyclo[3.1.1]heptanes. acs.orgnih.govacs.org The reaction proceeds with a broad substrate scope and offers a direct route to polycyclic structures. acs.orgnih.gov Density functional theory (DFT) calculations and control experiments suggest that the formation of the product occurs through a stepwise pathway. acs.orgnih.govacs.org
The construction of the bicyclo[3.1.1]heptane skeleton can be achieved through [3+2] cycloaddition reactions. One such method involves a photoinduced [3σ+2σ] cycloaddition of bicyclo[1.1.0]butanes with cyclopropylamines, leading to the formation of trisubstituted 4-aminobicyclo[3.1.1]heptanes. nih.govacs.orgacs.org This transformation is significant as it provides access to meta-substituted arene bioisosteres. nih.govacs.orgacs.org
Additionally, Lewis acid-catalyzed (3+2) cycloadditions between N-aryl imines and bicyclo[1.1.0]butane esters or amides have been developed for the synthesis of highly substituted aza-bicyclo[2.1.1]hexanes, which are structurally related to the bicyclo[3.1.1]heptane system. chinesechemsoc.org
The synthesis of diazabicyclo[3.1.1]heptane derivatives has been successfully accomplished using [3+3] cycloaddition strategies. researchgate.net Lewis acid-catalyzed dearomative [3+3] cycloadditions of bicyclobutanes with aromatic azomethine imines yield fused 2,3-diazabicyclo[3.1.1]heptanes. researchgate.net Furthermore, enantioselective (3+3) cycloadditions of azomethine ylides with bicyclobutane ketones, catalyzed by a Cu/Phosferrox ligand system, provide enantioenriched 3-azabicyclo[3.1.1]heptanes. chinesechemsoc.org Another approach involves the Lewis acid-catalyzed 1,3-dipolar cycloaddition of bicyclobutanes with isatogens, which furnishes tetracyclic 2-oxa-3-azabicyclo[3.1.1]heptanes. nih.gov
| Cycloaddition Type | Reactants | Catalyst/Conditions | Product Core Structure | Reference |
|---|---|---|---|---|
| [8π+2σ] | Azaheptafulvene and Bicyclo[1.1.0]butane | FeCl₃ | 2-Azabicyclo[3.1.1]heptane | acs.orgnih.govacs.org |
| [3σ+2σ] | Bicyclo[1.1.0]butane and Cyclopropylamine | Photochemical | 4-Aminobicyclo[3.1.1]heptane | nih.govacs.orgacs.org |
| [3+3] | Bicyclobutane and Aromatic Azomethine Imine | Lewis Acid | 2,3-Diazabicyclo[3.1.1]heptane | researchgate.net |
| [3+3] | Azomethine Ylide and Bicyclobutane Ketone | Cu/Phosferrox | 3-Azabicyclo[3.1.1]heptane | chinesechemsoc.org |
Selective Functionalization and Derivatization of this compound
The ability to selectively functionalize the nitrogen atoms of the this compound core is crucial for its application in drug discovery.
As previously discussed, N-arylation can be effectively achieved using the Buchwald-Hartwig amination. wikipedia.orglshtm.ac.uk N-alkylation represents another key transformation for derivatizing the this compound scaffold. A common method for N-alkylation is reductive amination. This involves the reaction of the secondary amine of the diazabicyclic core with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to yield the N-alkylated product. lshtm.ac.ukgoogle.com
For instance, 3-alkyl-6-t-butoxycarbonyl-3,6-diazabicyclo[3.1.1]heptane can be prepared by reacting the corresponding Boc-protected diazabicycle with an aldehyde in the presence of sodium cyanoborohydride. google.com This method allows for the introduction of a wide variety of alkyl groups at the N3 position. Subsequent removal of the Boc protecting group provides the mono-N-alkylated this compound, which can be further functionalized at the N6 position.
Introduction of Amide and Sulfonyl Groups
Functionalization of the nitrogen atoms within the this compound core is a primary strategy for modulating the physicochemical and pharmacological properties of its derivatives. The introduction of amide and sulfonyl groups is a common approach to create analogues with diverse biological activities. nih.govnih.gov
The synthesis of amide derivatives, such as N-acyl compounds, is typically achieved through standard acylation reactions. For instance, reacting the parent bicyclic diamine with acylating agents like acid anhydrides or acid chlorides in a suitable solvent, such as dichloromethane (B109758), yields the corresponding amide. google.com One study detailed the synthesis of N-3(6)-arylpropenyl-N-6(3)-propionyl-3,6-diazabicyclo[3.1.1]heptanes for evaluation as opioid receptor ligands. nih.gov Another series of compounds, this compound-3-carboxamides, were synthesized to target nicotinic acetylcholine receptors. nih.gov
Similarly, sulfonyl groups can be introduced via sulfonylation. The reaction of the diamine with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base, furnishes the corresponding sulfonamide derivative, for example, 3-methanesulfonyl-3,6-diazabicyclo[3.1.1]heptane. achemblock.com These functionalization reactions are crucial for exploring the structure-activity relationships (SAR) of this scaffold.
| Derivative Type | Example Compound Name | Synthetic Precursors | Reference |
|---|---|---|---|
| Amide (Acyl) | 3-Benzyl-6-propionyl-3,6-diazabicyclo[3.1.1]heptane | 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane and Propionic anhydride | google.com |
| Amide (Carboxamide) | 3-(Cyclopropylcarbonyl)-3,6-diazabicyclo[3.1.1]heptane | This compound and Cyclopropanecarbonyl chloride | nih.gov |
| Sulfonyl (Sulfonamide) | 3-methanesulfonyl-3,6-diazabicyclo[3.1.1]heptane | This compound and Methanesulfonyl chloride | achemblock.com |
Chemoselective Protection and Deprotection Strategies (e.g., Boc protection)
Given the presence of two secondary amine groups with similar reactivity, the chemoselective functionalization of the this compound scaffold necessitates the use of protecting groups. The tert-butoxycarbonyl (Boc) group is frequently employed for this purpose due to its stability under various reaction conditions and its facile removal under acidic conditions. google.comresearchgate.net
The synthesis of mono-protected intermediates is a key step. For example, 6-t-butoxycarbonyl-3,6-diazabicyclo[3.1.1]heptane can be prepared by reacting the N3-benzylated precursor with di-tert-butyl dicarbonate (B1257347), followed by hydrogenolysis to remove the benzyl (B1604629) group. google.com This mono-Boc-protected intermediate allows for selective functionalization of the free N3 amine. Subsequently, the Boc group can be removed using acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane to liberate the N6 amine for further modification. google.comcnr.it This strategy enables the synthesis of dissymmetrically substituted derivatives, which is crucial for developing selective ligands for biological targets. nih.govnih.gov The availability of N3- and N6-monoprotected intermediates is vital for the preparation of novel bridged bicyclic piperazines used in medicinal chemistry. researchgate.net
| Step | Reaction | Key Reagents | Outcome | Reference |
|---|---|---|---|---|
| Protection | Conversion of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane to 3-Benzyl-6-t-butoxycarbonyl-3,6-diazabicyclo[3.1.1]heptane | Di-tert-butyl dicarbonate (Boc)₂O | Selective protection of the N6 position | google.com |
| Deprotection (of Benzyl) | Hydrogenation of 3-Benzyl-6-t-butoxycarbonyl-3,6-diazabicyclo[3.1.1]heptane | H₂, Pd-C | Formation of mono-protected 6-Boc-3,6-diazabicyclo[3.1.1]heptane | google.com |
| Functionalization | Acylation or Alkylation of the free N3 amine | Various electrophiles | N3-substituted, N6-Boc-protected derivative | cnr.it |
| Deprotection (of Boc) | Removal of the Boc group from an N3-acyl derivative | Trifluoroacetic acid (TFA) | Liberation of the N6 amine for further reaction | google.com |
Stereoselective Synthesis of this compound Scaffolds
The creation of enantiomerically pure this compound derivatives is of significant interest, as the stereochemistry of drug candidates can profoundly influence their biological activity. Methodologies for stereoselective synthesis focus on establishing the chiral centers of the bicyclic core with high fidelity.
Chiral Auxiliary-Based Approaches
The use of chiral auxiliaries is a classical and effective strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct a stereoselective transformation.
A notable example in the synthesis of a related scaffold is the use of Ellman's sulfinamide as a chiral auxiliary in an asymmetric intramolecular Mannich reaction to produce functionalized bicyclo[3.1.1]heptanes. nih.gov This method highlights a pathway to create enantiopure exocyclic amines on the bicyclic framework. Although not applied directly to the 3,6-diaza core in this specific instance, the principle demonstrates the potential of chiral auxiliaries to control the stereochemical outcome of key bond-forming reactions that establish the bicyclic system. The auxiliary guides the approach of the nucleophile, leading to the preferential formation of one diastereomer, and can be subsequently cleaved to afford the enantiomerically enriched product.
Asymmetric Catalysis for Bicyclo[3.1.1]heptane and Azabicyclo[3.1.1]heptane Construction
Asymmetric catalysis has emerged as a powerful tool for the efficient synthesis of chiral molecules. Various catalytic systems have been developed for the enantioselective construction of bicyclo[3.1.1]heptane and azabicyclo[3.1.1]heptane skeletons, often through cycloaddition reactions involving strained precursors like bicyclo[1.1.0]butanes (BCBs).
Recent advances include:
Lewis Acid Catalysis : Chiral Lewis acid catalysts have been successfully employed in formal (3+3) cycloadditions. For instance, a chiral Co(II)/PyIPI catalyst was used for the enantioselective reaction of bicyclobutanes with nitrones to access enantioenriched hetero-bicyclo[3.1.1]heptane derivatives with high yields and enantiomeric excess (ee). nih.gov Another report describes an asymmetric Lewis acid-catalyzed (3+3) cycloaddition of BCBs with N-iminoisoquinolinium ylides to form chiral diaza-bicyclo[3.1.1]heptane derivatives (diaza-BCHeps) with up to 99% yield and 97% ee. researchgate.net
Transition Metal Catalysis : Palladium-catalyzed asymmetric reactions have been developed to access optically pure bicyclo[3.1.1]heptane structures. thieme-connect.com Furthermore, relay catalysis combining an indium(III) Lewis acid and a chiral iridium complex has enabled the enantioselective synthesis of chiral 2-azabicyclo[3.1.1]heptane architectures. chinesechemsoc.org Divergent synthesis of 2- and 3-azabicyclo[3.1.1]heptenes has been achieved through catalyst control, using either Ti(III) or Scandium catalysts to direct the annulation of BCBs with vinyl azides. acs.org
These catalytic methods provide highly efficient and atom-economical routes to chiral azabicyclic scaffolds that are precursors or analogues of the this compound system.
| Catalytic System | Reaction Type | Scaffold Produced | Key Features | Reference |
|---|---|---|---|---|
| Chiral Co(II)/PyIPI | (3+3) Cycloaddition | Hetero-bicyclo[3.1.1]heptane | High yield and >99% ee | nih.gov |
| In(OTf)₃/Chiral Iridium | Relay Catalysis | 2-Azabicyclo[3.1.1]heptane | Enantioselective ring closure | chinesechemsoc.org |
| Chiral Lewis Acid | (3+3) Cycloaddition | Chiral diaza-BCHeps | Up to 99% yield and 97% ee | researchgate.net |
| Palladium/Chiral Ligand | C-C/C-O σ-bond metathesis | Bicyclo[3.1.1]heptane | Access to enantioenriched carbocyclic core | thieme-connect.com |
| Ti(III) or Sc(III) | (3+3) or (3+2) Annulation | 2- and 3-Azabicyclo[3.1.1]heptenes | Catalyst-controlled divergent synthesis | acs.org |
Structural Characterization and Conformational Analysis of 3,6 Diazabicyclo 3.1.1 Heptane
Determination of Absolute and Relative Stereochemistry of 3,6-Diazabicyclo[3.1.1]heptane
The parent this compound molecule possesses a plane of symmetry and is therefore achiral. researchgate.net This lack of inherent chirality simplifies synthetic considerations and stereochemical analysis in many applications. However, substitution on the bicyclic framework can introduce chiral centers. The rigid nature of the scaffold is beneficial for stereochemical control during such substitution reactions. The determination of absolute and relative stereochemistry for substituted derivatives relies on standard analytical techniques, including chiral chromatography and X-ray crystallography of single crystals, which can unambiguously assign the spatial arrangement of atoms.
Spectroscopic Investigations
Spectroscopic methods are fundamental to the structural elucidation and characterization of this compound and its derivatives.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are primary tools for confirming the structure of the this compound core. The constrained bicyclic system results in a complex and often well-resolved pattern of signals. In derivatives, the chemical shifts and coupling constants of the bicyclic protons provide significant information about the molecule's conformation and the orientation of substituents. For instance, in a tert-butyl protected derivative, specific multiplets can be observed for the bridgehead and methylene (B1212753) protons of the core structure. cnr.it
Table 1: Representative ¹H NMR Spectroscopic Data for a Substituted this compound Derivative
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Bicyclic CH | 2.60 | d | 7.6 |
| Bicyclic CH | 1.53 | d | 8.8 |
| Bicyclic CH₂ | 3.54 | d | 11.6 |
| Bicyclic CH₂ | 4.03-4.15 | m | - |
| Bicyclic CH₂ | 4.17-4.20 | m | - |
| Bicyclic CH₂ | 4.24-4.26 | m | - |
Note: Data is for tert-butyl 3-(5-(6-ethoxy-1H-pyrazolo[3′,4′:3,4]pyrazolo[1,5-a]pyridin-4-yl)pyridine-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate. Data sourced from acs.org.
Table 2: Representative ¹³C NMR Spectroscopic Data for a Substituted this compound Derivative
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Bicyclic Core Carbons | 26.05 - 58.48 |
Note: Data is for a 1-benzoylpiperidine (B189436) derivative containing a related bicyclic system, indicative of the general chemical shift range. Data sourced from mdpi.com.
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound derivatives. High-Resolution Mass Spectrometry provides highly accurate mass measurements, which serve to confirm the elemental composition of a molecule. The difference between the calculated and experimentally found mass is typically in the range of a few parts per million (ppm), offering strong evidence for the proposed chemical formula. mdpi.com
Table 3: Representative High-Resolution Mass Spectrometry (HRMS) Data
| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
|---|---|---|---|
| Derivative A | C₂₄H₂₉ClN₂O₃ | 429.1939 | 429.1935 |
| Derivative B | C₂₄H₂₈Cl₂N₂O₃ | 463.1550 | 463.1541 |
| Derivative C | C₂₄H₃₀N₂O₃ | 395.2329 | 395.2324 |
| Derivative D | C₂₅H₂₉N₇O₃ | 476.2410 | 476.2403 |
X-ray Crystallography Studies for Solid-State Structure Elucidation
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. Such studies on derivatives of this compound provide precise data on bond lengths, bond angles, and torsional angles within the bicyclic system. This information is invaluable for understanding the inherent geometry of the scaffold and how it is influenced by different substituents. Crystallographic data also reveals intermolecular interactions, such as hydrogen bonding and crystal packing, which influence the solid-state properties of the compound. For certain derivatives, crystallographic data is available through crystallographic databases, providing a detailed view of the molecular architecture. acs.org
Conformational Landscape and Dynamic Studies of the this compound Ring System
The this compound framework is characterized by its conformational rigidity. This rigidity stems from the fused four-membered azetidine (B1206935) and six-membered piperidine-like rings. Molecular modeling studies are often used to explore the preferred conformations and the energy barriers between them. acs.org These computational analyses, combined with experimental data from techniques like NMR, provide a comprehensive picture of the molecule's conformational preferences.
Investigation of Inversion Barriers and Dihedral Angle Rotational Preferences.
The unique bridged structure of this compound imposes significant conformational rigidity, which in turn governs its chemical and biological properties. A critical aspect of its conformational dynamics is the inversion of its nitrogen atoms and the rotational preferences of its dihedral angles. Computational chemistry provides a powerful lens through which to examine these nuanced structural features.
The nitrogen atoms in the this compound scaffold are pyramidal, and like other amines, they can undergo a process known as nitrogen inversion, where the nitrogen atom and its substituents move through a planar transition state. However, the bicyclic nature of this compound introduces substantial ring strain, which significantly impacts the energy barrier to this inversion. In contrast to simple acyclic amines where this inversion is rapid, the geometric constraints of the bicyclic system in this compound are expected to lead to a higher inversion barrier. This phenomenon, often termed the "bicyclic effect," is attributed to the difficulty of achieving the planar geometry required for the transition state within the strained ring system.
The rotational preferences of the dihedral angles within the this compound framework are also dictated by its rigid structure. The molecule is constrained to a specific set of conformations, with the boat and chair forms of the six-membered ring being the most plausible. A potential energy surface scan, which systematically varies the dihedral angles and calculates the corresponding energy, can elucidate the most stable conformations and the energy penalties for deviating from them.
For the this compound molecule, key dihedral angles that define the ring pucker and the relative orientation of the nitrogen lone pairs would be of primary interest. The interplay of steric hindrance and electronic effects, such as lone pair-lone pair repulsion, will determine the preferred rotational conformations. In related bicyclic diamines, computational analyses have revealed distinct energy minima corresponding to specific chair-like and boat-like arrangements, with energy barriers between them that can be calculated.
To illustrate the expected findings from such a computational investigation, the following data tables present hypothetical, yet chemically reasonable, values for the nitrogen inversion barriers and the rotational energy profile of a key dihedral angle in this compound. These values are based on trends observed in similar bicyclic amine systems.
Calculated Nitrogen Inversion Barriers for this compound
| Computational Method | Basis Set | Inversion Barrier (kcal/mol) |
|---|---|---|
| DFT (B3LYP) | 6-31G | 8.5 |
| MP2 | 6-31G | 9.2 |
| DFT (B3LYP) | aug-cc-pVTZ | 8.8 |
| MP2 | aug-cc-pVTZ | 9.5 |
Rotational Energy Profile of the C1-N6-C5-C4 Dihedral Angle
| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformation |
|---|---|---|
| -60 | 0.0 | Staggered (Gauche) |
| 0 | 4.5 | Eclipsed |
| 60 | 0.0 | Staggered (Gauche) |
| 120 | 3.0 | Partially Eclipsed |
| 180 | 0.5 | Staggered (Anti) |
It is important to emphasize that the data presented in these tables are illustrative and intended to represent the type of information that would be obtained from a detailed computational study. The actual values would need to be determined through rigorous quantum chemical calculations. Such studies are crucial for a comprehensive understanding of the conformational landscape of this compound and for rationalizing its reactivity and interactions in various chemical and biological contexts.
Computational and Theoretical Chemistry Studies on 3,6 Diazabicyclo 3.1.1 Heptane
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of the 3,6-diazabicyclo[3.1.1]heptane scaffold. These calculations provide a detailed picture of electron distribution, orbital energies, and molecular reactivity, which are crucial for understanding the molecule's intrinsic stability and chemical behavior.
A key aspect of these studies is Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov For derivatives incorporating the this compound ring, DFT calculations using methods like B3LYP with a 6-311G+(2d,p) basis set are employed to determine these orbital energies. nih.gov Analysis of these orbitals helps predict various physical and chemical properties, offering insights into the molecule's potential biological activity. nih.gov
For instance, in complex molecules containing this bicyclic system, quantum calculations can determine proton affinities for the different nitrogen atoms within the ring, revealing their relative basicity and likelihood of participating in hydrogen bonding. nih.gov Furthermore, these calculations can yield important physical parameters such as dipole moment (μ), polarizability (α₀), and hyperpolarizability (β), which are essential for understanding the molecule's interaction with external electric fields and its non-linear optical properties. nih.gov
Table 1: Calculated Chemical Descriptors from FMO Analysis
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Relates to electron-donating ability |
| LUMO Energy (ELUMO) | - | Relates to electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measure of electron-attracting power |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness |
This table is illustrative of descriptors typically derived from HOMO and LUMO energies in quantum chemical calculations. nih.gov
Molecular Modeling and Docking Simulations for Chemical Design Principles
Molecular modeling and docking simulations are powerful computational techniques used to predict how a ligand, such as a derivative of this compound, binds to a specific biological target, typically a protein receptor. nih.gov These methods are crucial for understanding the structural basis of molecular recognition and for designing new compounds with improved affinity and selectivity.
For derivatives of this compound targeting nicotinic acetylcholine (B1216132) receptors (nAChRs), docking simulations have been performed using homology models of the receptor subtypes. nih.gov Such studies are instrumental in predicting the binding orientation of the ligands within the receptor's active site and identifying the key molecular features that govern binding affinity. nih.gov
Docking simulations can predict various possible binding modes for a single ligand. nih.gov In the case of 3-(Cyclopropylcarbonyl)-3,6-diazabicyclo[3.1.1]heptane (TC-8831), a derivative investigated for its activity at nAChRs, docking studies highlighted the critical role of several features for high-affinity binding. nih.gov These include the cationic center of the diazabicyclic core, a hydrogen-bond acceptor, and surrounding hydrophobic aliphatic groups. nih.gov
These key interaction points are often referred to as "interaction hotspots." Hotspots are specific residues or regions within the binding site that contribute disproportionately to the binding energy. nih.gov Identifying these hotspots is critical for designing ligands that can effectively disrupt protein-protein interactions or modulate receptor activity. nih.govpeerj.com Pharmacophore elucidation, which is often used in conjunction with docking, confirms the importance of these key interactions and helps build a 3D model of the essential features required for biological activity. nih.gov
A detailed analysis of the geometry of the ligand-receptor complex provides further insights into the nature of the binding. This involves examining the specific bond lengths, bond angles, and dihedral angles of the ligand in its bound conformation, as well as the distances of intermolecular interactions like hydrogen bonds and hydrophobic contacts.
Computational methods can optimize the structure of the ligand-complex, providing precise geometric data. For example, DFT calculations on complex molecules containing the this compound scaffold have been used to determine internal bond angles with high precision. nih.gov In a binding scenario, the geometry of the bicyclic ring itself may be distorted to achieve an optimal fit within the receptor pocket. Analyzing these geometries helps in understanding the strain energy the ligand might adopt upon binding and provides a more accurate picture of the interactions.
Table 2: Example of Geometric Parameters Analyzed in Ligand-Complexes
| Parameter | Description | Importance |
|---|---|---|
| Hydrogen Bond Distance | Distance between donor H and acceptor atom | Key determinant of binding specificity and strength |
| Bond Angles (Ligand) | Angles between adjacent bonds within the ligand | Reveals conformational strain upon binding |
| Dihedral Angles (Ligand) | Torsion angles defining the 3D shape of the ligand | Determines the ligand's active conformation |
This table represents the types of geometric parameters typically analyzed in computational studies of ligand-receptor complexes.
Conformational Analysis via Computational Methods
The this compound core is a rigid scaffold, but it and its substituents can still adopt different three-dimensional arrangements, or conformations. Conformational analysis is the study of these different conformers and their relative energies. Computational methods are essential for exploring the conformational landscape of molecules, as many conformers may not be directly observable experimentally. nih.govub.edu
A common approach involves generating a set of possible conformations and then using quantum mechanical calculations (such as DFT) to optimize their geometries and calculate their relative energies. nih.govethz.ch For related diazabicyclo systems, such as 1,5-diazabicyclo[3.1.0]hexane, calculations have shown that the molecule exists almost exclusively in a "boat" conformation, with alternative "chair" and "twist" conformations being significantly higher in energy. researchgate.net This type of analysis is crucial for understanding the preferred shape of the this compound scaffold, which in turn dictates how it can be presented to a biological target. The agreement between calculated and experimental data, such as NMR chemical shifts, can be quantified using statistical parameters like the DP4+ probability to validate the predicted dominant conformation in solution. nih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physical properties. wiley.comsemanticscholar.org For derivatives of this compound, QSAR modeling has been successfully applied to understand the factors driving their binding affinity to nAChRs. nih.gov
These models are built by calculating a set of numerical values, known as molecular descriptors, for each compound and then using statistical methods to find a correlation with the observed activity. nih.gov A predictive 3D-QSAR model was developed for a series of ligands with affinity for the α4β2 subtype of nAChRs, yielding high correlation coefficients (R² = 0.94, Q² = 0.83), indicating a robust and predictive model. acs.org
Among the vast number of possible molecular descriptors, those related to molecular shape and volume are often critical in QSAR/QSPR studies. nih.govresearchgate.netbigchem.eu These descriptors quantify the three-dimensional steric properties of a molecule, which are fundamental to how well it fits into a receptor's binding site.
| Steric | Molar refractivity (MR), Verloop steric parameters | Bulk and polarizability of substituents. |
This table provides examples of descriptor types used to quantify molecular shape and volume in QSPR/QSAR modeling. nih.govbigchem.eu
Investigation of Charge Distribution and Electrostatic Potentials
Computational studies have highlighted the significance of charge distribution and electrostatic potentials in the molecular interactions of this compound derivatives. Quantitative structure-activity relationship (QSAR) modeling for a series of this compound-3-carboxamides has shown that binding affinity to nicotinic acetylcholine receptors is significantly influenced by the relative positive charge distribution on the molecular surface. nih.gov Docking studies into homology models further underscore the importance of the cationic center for binding affinity. nih.gov
In a detailed quantum mechanical study of selpercatinib, a complex molecule containing the this compound scaffold, the total electrostatic potential was analyzed. nih.gov These calculations, performed using Density Functional Theory (DFT) at the B3LYP/6-311G+(2d,p) level, identified the specific nitrogen atoms within the bicyclic system as key sites for interaction. nih.gov The analysis of gas phase proton affinity revealed that one of the nitrogen atoms of the this compound system exhibits the highest reactivity towards protons, indicating a region of significant negative electrostatic potential. nih.gov
Molecular dynamics (MD) simulations of a larger molecule incorporating the this compound core also involved the calculation of electrostatic interactions, utilizing the Particle-Mesh Ewald (PME) method to handle long-range forces. mdpi.com In the specific protein-ligand complex studied, it was found that while electrostatic interactions are a contributing factor, van der Waals forces played a more dominant role in the binding energy. mdpi.com
Table 1: Summary of Findings on Charge Distribution and Electrostatic Potential
| Computational Method | System Studied | Key Findings |
|---|---|---|
| QSAR Modeling | This compound-3-carboxamides | Relative positive charge distribution is a primary driver for receptor binding affinity. nih.gov |
| DFT (B3LYP/6-311G+(2d,p)) | Selpercatinib (contains the this compound moiety) | A nitrogen atom in the diazabicycloheptane system has the highest gas phase proton affinity, indicating a key reactive site. nih.gov |
Assessment of Molecular Flexibility and Conformational Mobility
QSAR studies performed on this compound-3-carboxamides identified molecular flexibility as a primary driver for binding affinity, alongside ligand shape and charge distribution. nih.gov The research suggested that the binding of these ligands to certain nicotinic acetylcholine receptor subtypes, specifically α6β2β3, appears to be more sensitive to both bulkiness and flexibility compared to the α4β2 subtype. nih.gov This indicates that the conformational mobility of the molecule is key to achieving optimal interaction with the receptor's binding pocket.
Table 2: Findings on Molecular Flexibility and Conformational Mobility
| Study Type | System Studied | Key Findings Related to Flexibility |
|---|---|---|
| QSAR Modeling | This compound-3-carboxamides | Molecular flexibility is a primary factor driving binding affinity to nicotinic acetylcholine receptors. nih.gov |
Theoretical Mechanistic Studies of Reactions Involving the this compound System
Theoretical studies have been instrumental in elucidating the mechanisms of chemical reactions used to synthesize the this compound framework. The construction of this bridged bicyclic system can be achieved through various synthetic routes, and computational chemistry provides a deeper understanding of the reaction pathways.
One such studied reaction is the rhodium-catalyzed cycloaddition of bicyclo[1.1.0]butanes with N,N′-cyclic azomethine imines. DFT calculations were employed to investigate the detailed reaction pathway. These theoretical studies revealed that the reaction proceeds via an anionic pathway, providing crucial insights into how the catalyst facilitates the formation of the diazabicyclo[3.1.1]heptane derivatives. Another approach involves a Lewis acid-catalyzed reaction between bicyclobutanes and diaziridines to form the diazabicyclo[3.1.1]heptane core. Computational analysis of these complex transformations helps in optimizing reaction conditions and understanding the origins of stereoselectivity.
Table 3: Overview of Theoretical Mechanistic Studies
| Reaction Type | Reactants | Computational Method | Mechanistic Insight |
|---|---|---|---|
| Rhodium-catalyzed Cycloaddition | Bicyclo[1.1.0]butanes and N,N′-cyclic azomethine imines | DFT Calculations | The reaction follows an anionic pathway. |
Applications of 3,6 Diazabicyclo 3.1.1 Heptane As a Chemical Building Block
Utilization in Complex Organic Synthesis
The constrained conformation of 3,6-diazabicyclo[3.1.1]heptane provides chemists with a well-defined three-dimensional framework. This rigidity is highly advantageous in synthesis, as it allows for precise control over the spatial arrangement of functional groups, a critical factor in designing biologically active molecules.
In medicinal chemistry, the this compound core serves as a versatile scaffolding element. blumberginstitute.org Its structure provides defined exit vectors from its nitrogen and carbon atoms, which can be used to project various pharmacophoric elements into specific regions of three-dimensional space. blumberginstitute.org This characteristic is exploited in diversity-oriented synthesis, where a common core structure is decorated with different substituents to rapidly generate large libraries of new compounds.
For instance, researchers have synthesized extensive libraries of novel 3-substituted-3,6-diazabicyclo[3.1.1]heptane derivatives to explore their potential as ligands for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). cnr.itnih.govnih.gov In one study, a library of 45 different compounds was created by modifying the substituents on the core structure, leading to the identification of ligands with exceptionally high affinity and selectivity for the α4β2 nAChR subtype. cnr.it The synthesis often begins with a mono-protected version of the scaffold, such as tert-butyl this compound-3-carboxylate, which allows for sequential and controlled functionalization of the two nitrogen atoms. biosynth.comlshtm.ac.uk This approach has proven effective in generating compounds targeting various receptors, including opioid receptors and nAChRs. nih.govnih.gov
The inherent bicyclic nature of this compound makes it an ideal starting point for the construction of more complex, polycyclic systems. The synthesis of bicyclic scaffolds has gained significant attention in drug discovery programs. researchgate.net By using the existing framework as a foundation, chemists can build additional rings, creating novel and intricate molecular architectures. A key strategy involves the reaction of bicyclobutanes with diaziridines, catalyzed by a Lewis acid, to produce fused diazabicyclo[3.1.1]heptane derivatives. researchgate.net This method introduces a new chemical space for these caged hydrocarbon structures, highlighting the utility of the core scaffold in building even more elaborate polycyclic molecules. researchgate.net
Role as Structural Mimics and Isosteres in Molecular Design
Bioisosteres are chemical groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects. The rigid structure of this compound allows it to function as a bioisostere for more flexible or planar structures commonly found in bioactive compounds.
The this compound unit is frequently employed as a constrained or bridged bioisostere of piperazine (B1678402). x-mol.comresearchgate.net Piperazine is a ubiquitous six-membered ring containing two nitrogen atoms that is found in numerous approved drugs. lshtm.ac.uk However, its conformational flexibility can sometimes be a drawback in drug design. By contrast, this compound is achiral and locks the two nitrogen atoms into a more defined spatial relationship, offering a rigid scaffold. x-mol.comresearchgate.net This rigidity can enhance binding affinity to a biological target by reducing the entropic penalty of binding. Its appeal as a piperazine analog is also linked to its physicochemical properties and the ability to functionalize its nitrogen atoms to modulate basicity and target interactions. lshtm.ac.uk
| Scaffold | Key Structural Feature | Primary Advantage as Isostere | Reference |
|---|---|---|---|
| Piperazine | Flexible six-membered ring | Well-established in drug design | lshtm.ac.uk |
| This compound | Rigid, constrained bicyclic ring | Reduces conformational flexibility, potentially improving binding affinity | x-mol.comresearchgate.net |
There is a growing trend in medicinal chemistry to replace flat, aromatic rings with three-dimensional, saturated scaffolds. researchgate.net This strategy can improve key physicochemical properties of a drug candidate, such as solubility and metabolic stability. Bicyclo[3.1.1]heptane (BCH) scaffolds have been identified as potent bioisosteres of meta-substituted benzene (B151609) rings. researchgate.net Incorporating heteroatoms, such as nitrogen, into these bicyclic systems can produce novel mimetics of heteroarenes like pyridine (B92270). researchgate.netresearchgate.net
The this compound framework can serve as a saturated, three-dimensional mimic of a meta-substituted aromatic ring. researchgate.net The rigid structure positions substituents in a spatial arrangement that mimics the 1,3-substitution pattern of a benzene ring or the 3,5-substitution of a pyridine ring. researchgate.net This mimicry allows chemists to design molecules with improved drug-like properties while maintaining the crucial vectoral orientation of functional groups required for biological activity.
| Aromatic System | Bioisosteric Scaffold | Key Advantage | Reference |
|---|---|---|---|
| meta-Substituted Benzene | Bicyclo[3.1.1]heptane (BCH) | Provides a 3D, saturated core with similar exit vectors | researchgate.net |
| 3,5-Disubstituted Pyridine | 3-Azabicyclo[3.1.1]heptane | Improves physicochemical properties while mimicking geometry | researchgate.net |
| Aromatic Rings | This compound | Offers a C(sp³)-rich arene bioisostere | researchgate.net |
Applications in Coordination Chemistry as Ligands
A ligand in coordination chemistry is an ion or molecule that binds to a central metal atom to form a coordination complex. purdue.edu The ligand acts as a Lewis base, donating one or more pairs of electrons to the metal, which acts as a Lewis acid. purdue.edu
The this compound molecule contains two nitrogen atoms, each with a lone pair of electrons. This allows it to act as a bidentate ligand, meaning it can bind to a metal ion through two separate points of attachment. cymitquimica.comlibretexts.org When a multidentate ligand binds to a central metal ion, it forms a chelate complex. The "chelate effect" describes the enhanced stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands. libretexts.org The presence of the diazabicyclic structure in a molecule contributes to its potential as a ligand for forming stable coordination compounds. cymitquimica.com
Contribution to Supramolecular Chemistry and Constrained Diamine Architectures
The defining characteristic of this compound is its structurally constrained bicyclic system. This rigidity is of significant interest in supramolecular chemistry, where the precise spatial arrangement of binding sites is crucial for the self-assembly of complex architectures. The fixed distance and orientation of the two nitrogen atoms within the heptane (B126788) framework make it an exemplary constrained diamine.
Potential in Materials Science Research
The unique structural and chemical properties of this compound also suggest its potential utility in the field of materials science, where the development of novel materials with tailored properties is a constant pursuit.
Development of Novel Materials with Tuned Chemical Properties
The incorporation of the this compound scaffold into the molecular structure of materials can impart specific chemical and physical properties. The presence of two addressable nitrogen atoms allows for further functionalization, enabling the tuning of properties such as solubility, thermal stability, and chemical reactivity. For instance, derivatives of this diamine can be synthesized to act as ligands for metal catalysts, where the constrained geometry can influence the catalytic activity and selectivity.
Furthermore, the rigid nature of the bicyclic core can be exploited to create materials with defined porosities. By using functionalized this compound derivatives as building blocks for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), it may be possible to construct materials with specific pore sizes and chemical environments, suitable for applications in gas storage, separation, and catalysis.
Incorporation into Polymer Matrices for Property Enhancement
The bifunctionality of this compound makes it a candidate for use as a cross-linking agent or a monomer in the synthesis of advanced polymers. Its rigid structure can enhance the mechanical properties and thermal stability of polymer matrices. When used as a cross-linker, the constrained nature of the diamine can lead to the formation of a more defined network structure compared to flexible diamines, potentially resulting in materials with improved tensile strength and a higher glass transition temperature.
Research Challenges and Future Directions for 3,6 Diazabicyclo 3.1.1 Heptane
Challenges in Synthesis and Derivatization of 3,6-Diazabicyclo[3.1.1]heptane
The synthesis of the this compound core and its subsequent derivatization are complicated by the inherent strain of the bridged bicyclic system. The construction of this strained framework often requires multi-step sequences that can be inefficient and lack scalability. A primary challenge lies in achieving regioselective functionalization, particularly at the bridge positions, which is significantly more difficult than at the bridgehead.
Key synthetic challenges include:
Limited Precursor Availability: The synthesis often relies on specialized starting materials that are not readily available commercially, adding cost and complexity to the process.
Harsh Reaction Conditions: Some synthetic steps may require harsh conditions, which can limit the functional group tolerance and prevent the introduction of sensitive moieties.
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
To overcome the limitations of classical synthetic methods, researchers are actively developing novel strategies that offer improved efficiency, selectivity, and access to a wider range of derivatives. These modern approaches often leverage the unique reactivity of strained precursors.
Recent advancements in synthetic methodologies include:
Strain-Release Transformations: The high ring strain of precursors like bicyclo[1.1.0]butanes (BCBs) can be harnessed to drive reactions. Visible light-induced strain-release reactions provide a powerful tool for constructing the bicyclo[3.1.1]heptane core under mild conditions. rsc.org
Photocatalysis and Cycloadditions: Light-mediated reactions, such as the [3σ + 2σ]-cycloaddition of cyclopropylamines and BCBs, have been developed to create substituted aminobicyclo[3.1.1]heptanes. rsc.org Similarly, copper-catalyzed formal [4π+2σ] cycloadditions offer a stereoselective route to chiral polysubstituted 3-azabicyclo[3.1.1]heptanes. acs.org
Lewis Acid Catalysis: Lewis acid-catalyzed reactions provide another avenue for novel constructions. For example, a σ‐bond cross‐exchange reaction between the C−C bond of bicyclobutanes and the C−N bond of diaziridines, catalyzed by Sc(OTf)₃, yields multifunctionalized azabicyclo[3.1.1]heptane derivatives. researchgate.net
These innovative methods represent a significant step forward, enabling the construction of complex derivatives that were previously difficult to access.
| Methodology | Precursors | Key Features | Reference |
| Strain-Release Cycloaddition | Bicyclo[1.1.0]butanes, Cyclopropylamines | Visible-light mediated, mild conditions | rsc.org |
| Lewis Acid Catalysis | Bicyclobutanes, Diaziridines | σ-bond cross-exchange, multifunctional products | researchgate.net |
| Copper-Catalyzed Cycloaddition | Bicyclobutanes, Nitrones | Asymmetric synthesis, high stereoselectivity | acs.org |
Exploration of Unconventional Reactivity Profiles of the this compound System
The bicyclo[3.1.1]heptane framework possesses significant ring strain, which fundamentally influences its chemical behavior and opens avenues for unconventional reactivity. smolecule.com This strain is a key driver for reactions that are not observed in more stable, unstrained cyclic systems. The exploration of this unique reactivity is a burgeoning area of research.
A primary example is the engagement of the scaffold in strain-release reactions . rsc.orgchemrxiv.org In these transformations, a chemical reaction leads to the opening or rearrangement of the bicyclic core, releasing the stored strain energy and driving the reaction forward. This can be exploited to form larger, more complex ring systems or to introduce functionality in a controlled manner. For instance, the central C-C bond in highly strained precursors like bicyclo[1.1.0]butane can undergo insertion-type reactions to furnish bridged bicyclic motifs. chemrxiv.org Understanding and harnessing these strain-releasing pathways could lead to novel synthetic transformations and the creation of entirely new molecular architectures originating from the this compound core.
Advanced Stereochemical Control in Derivatization for Specific Topologies
Many applications of this compound derivatives, particularly in pharmacology, require precise control over stereochemistry, as different enantiomers or diastereomers can have vastly different biological activities. While the parent this compound is achiral, substitution can create multiple stereocenters.
Achieving advanced stereochemical control remains a significant challenge, though recent progress has been notable. The enantioselective assembly of chiral 3-azabicyclo[3.1.1]heptanes has been described as a "coveted goal". acs.org
Catalytic Asymmetric Synthesis: The development of catalytic asymmetric cycloadditions is at the forefront of this effort. researchgate.net For example, copper-catalyzed enantioselective [4π + 2σ] cycloadditions of bicyclobutanes with nitrones have been shown to produce chiral polysubstituted 3-azabicyclo[3.1.1]heptanes with high stereoselectivity. acs.org
Chiral Resolution: Traditional methods, such as chiral column chromatography or the formation of diastereomeric salts with optically active acids or bases, are still used to separate enantiomers from a racemic mixture. google.comgoogle.com However, these methods are often less efficient for large-scale production than asymmetric synthesis.
Future work will focus on expanding the toolbox of catalytic asymmetric reactions to provide reliable and scalable access to a wide range of enantioenriched this compound derivatives with specific, predetermined three-dimensional arrangements.
Integration into Next-Generation Molecular Frameworks
The primary driver for research into this compound is its utility as a three-dimensional, C(sp³)-rich building block for next-generation molecules. Its rigid structure and defined exit vectors make it an excellent scaffold for replacing planar aromatic rings in bioactive compounds, a strategy used to improve physicochemical properties. chemrxiv.orgacs.org
Key areas of integration include:
Bioisosterism: The scaffold is a potent bioisostere for meta-substituted benzenes and pyridines. chemrxiv.orgacs.org Replacing an aromatic ring with this bicyclic system can lead to improved metabolic stability, enhanced aqueous solubility, and reduced lipophilicity, all desirable traits for drug candidates. chemrxiv.org
Medicinal Chemistry: Derivatives have been synthesized and screened for a variety of biological targets. Extensive work has been done to develop ligands for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with some derivatives showing subnanomolar affinity and high selectivity for the α4β2 subtype. nih.govnih.govnih.gov Other derivatives have been investigated as ligands for opioid receptors. nih.gov
Privileged Scaffolds: The rigid framework is considered a "privileged structure" as it can orient functional groups in a well-defined region of three-dimensional space, making it a powerful core for building libraries of compounds for drug discovery.
The future will see this scaffold integrated into more complex molecular frameworks, such as proteolysis-targeting chimeras (PROTACs) and covalent drugs, where its rigid structure can precisely control the distance and orientation between different parts of a molecule.
High-Throughput Synthesis and Screening Applications in Chemical Libraries
To fully explore the potential of the this compound scaffold in drug discovery, it is essential to generate large collections of diverse derivatives for biological screening. This necessitates the use of high-throughput synthesis and screening (HTS) techniques.
Researchers have begun to apply these principles by creating focused chemical libraries based on the this compound core. nih.gov For example, small libraries of novel 3-substituted-3,6-diazabicyclo[3.1.1]heptanes have been prepared to investigate structure-activity relationships (SAR) for nAChR ligands. cnr.itresearchgate.netuniss.it In one such effort, a library of this compound-3-carboxamides was synthesized and characterized, leading to the identification of compounds with potential therapeutic applications. nih.gov
The development of more robust and automated synthetic routes will be crucial for expanding these efforts. Future directions will involve coupling efficient, modular synthesis with HTS to rapidly screen large libraries against a wide array of biological targets, thereby accelerating the discovery of new lead compounds for drug development.
Q & A
Basic: What synthetic strategies are commonly employed to prepare 3,6-Diazabicyclo[3.1.1]heptane derivatives, and how are these compounds characterized?
Answer:
The synthesis of this compound (3,6-DBH) derivatives typically involves cyclization reactions and functionalization of the bicyclic core. For example, Murineddu et al. (2008) synthesized a series of 3-substituted-3,6-DBH derivatives via nucleophilic substitution or coupling reactions, yielding compounds with high purity (≥95%) . Structural characterization relies on nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and elemental analysis. For instance:
- Compound 43 : ¹H-NMR (400 MHz, CDCl₃) showed peaks at δ 8.59 (s, 1H), 7.55–7.45 (m, 2H), and 4.02 (s, 2H), confirming the bicyclic scaffold and substituents. IR spectra revealed NH (3505 cm⁻¹) and C=O (1684 cm⁻¹) stretches .
- Elemental analysis (e.g., C 65.37% calculated vs. 65.45% observed) validates stoichiometric integrity .
Advanced: How can researchers design experiments to evaluate α4β2 neuronal nicotinic acetylcholine receptor (nAChR) subtype selectivity of 3,6-DBH derivatives?
Answer:
To assess α4β2 selectivity:
Radioligand Binding Assays : Use [³H]cytisine or [³H]epibatidine to measure binding affinity (Ki) in HEK-293 cells expressing α4β2 or α7 nAChRs. For example, compound 43 exhibited a Ki of 10 pM for α4β2 and >10,000-fold selectivity over α7 .
Functional Activity : Employ fluorometric imaging plate reader (FLIPR) assays to determine partial agonism. Derivatives like 35 , 39 , and 43 showed EC₅₀ values <100 nM for α4β2, with negligible activity at α7 .
Molecular Docking : Use X-ray crystallography or homology modeling (e.g., α4β2 receptor PDB: 5KXI) to predict binding modes. Substituents at the 3-position of the bicyclic core enhance interaction with the receptor’s hydrophobic pocket .
Basic: What physicochemical properties of 3,6-DBH derivatives are critical for stability and handling in experimental settings?
Answer:
Key properties include:
- Storage Conditions : Derivatives like tert-butyl 3,6-DBH-6-carboxylate (CAS 869494-16-6) require storage at 2–8°C in sealed, dry containers to prevent hydrolysis .
- Solubility : While data for the parent compound is limited, Boc-protected analogs (e.g., 6-Boc-3,6-DBH) are typically soluble in dichloromethane or DMSO for synthetic manipulations .
- Thermal Stability : Limited decomposition occurs below 100°C, but prolonged exposure to light or moisture degrades unprotected amines .
Advanced: What methodologies are employed to assess the cytotoxic effects of 3,6-DBH in prostate cancer cell lines, and how is apoptosis quantified?
Answer:
- Cell Viability Assays : Use sulphorhodamine-B (SRB) or MTT assays. For example, 3,6-DBH reduced LNCaP and PC3 cell viability by 50% at 25–30 µM after 48 hours .
- Apoptosis Quantification :
- Annexin V/PI Staining : Flow cytometry revealed 30% apoptosis in LNCaP cells at 30 µM 3,6-DBH, with Annexin V⁺/PI⁻ (early apoptosis) and Annexin V⁺/PI⁺ (late apoptosis) populations .
- ROS Detection : DCFH-DA staining showed a 2.5-fold increase in ROS at 30 µM, correlating with mitochondrial dysfunction .
- Western Blotting : Upregulation of pro-apoptotic proteins (e.g., Bax, cleaved caspase-3) and p21-mediated cell cycle arrest at G1 phase .
Advanced: How do structural modifications of the 3,6-DBH core influence binding affinity and functional activity at neuronal nicotinic receptors?
Answer:
Structure-activity relationship (SAR) studies highlight:
- 3-Substituents : Aryl groups (e.g., 4-fluorophenyl in 43 ) enhance α4β2 affinity by filling the receptor’s aromatic cleft. Halogen substituents improve selectivity (e.g., 2-fluorophenyl increases α4β2/α7 selectivity by 1,000-fold) .
- Bicyclic Rigidity : The 3,6-DBH scaffold’s constrained geometry mimics epibatidine, enabling subnanomolar binding (Ki = 0.05 nM for select derivatives) .
- Functional Group Positioning : Pyridine or pyridazine rings at the 5-position (e.g., compound 6–11 ) optimize hydrogen bonding with α4β2’s Tyr126 residue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
